2,3-Dihydro-1-benzothiophene-7-carbaldehyde
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Overview
Description
2,3-Dihydro-1-benzothiophene-7-carbaldehyde is a heterocyclic compound that contains a benzothiophene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1-benzothiophene-7-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a thienannulation reaction, where naphthalene-1,2-dione reacts with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . Another method includes the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1-benzothiophene-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., Lewis acids) are used for substitution reactions.
Major Products
Oxidation: 2,3-Dihydro-1-benzothiophene-7-carboxylic acid.
Reduction: 2,3-Dihydro-1-benzothiophene-7-methanol.
Substitution: Various substituted benzothiophene derivatives depending on the substituent introduced.
Scientific Research Applications
2,3-Dihydro-1-benzothiophene-7-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1-benzothiophene-7-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
2,3-Dihydro-1-benzothiophene-7-carbaldehyde can be compared with other similar compounds, such as:
2,3-Dihydro-1-benzofuran-7-carbaldehyde: Similar structure but contains an oxygen atom instead of sulfur.
Benzothiophene: Lacks the aldehyde functional group.
Thiophene derivatives: Various derivatives with different substituents on the thiophene ring.
The uniqueness of this compound lies in its specific combination of the benzothiophene ring and the aldehyde functional group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8OS |
---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
2,3-dihydro-1-benzothiophene-7-carbaldehyde |
InChI |
InChI=1S/C9H8OS/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3,6H,4-5H2 |
InChI Key |
CYOGOUIOPPJJKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C1C=CC=C2C=O |
Origin of Product |
United States |
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